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adamantane-1-sulfonamide

Cat. No.: B6151934
CAS No.: 21280-41-1
M. Wt: 215.3
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Description

The Adamantane (B196018) Scaffold: Structural Uniqueness and Chemical Significance

The adamantane scaffold is a tricyclic hydrocarbon with the formula C₁₀H₁₆, notable for its unique structure resembling the smallest unit of a diamond crystal lattice. wikipedia.org First isolated from crude oil in 1933, its synthesis was later achieved, making it a widely available scaffold for numerous chemical transformations. mdpi.com The key features of the adamantane group are its high degree of symmetry, rigidity, and significant lipophilicity (hydrophobicity). mdpi.comnih.gov

This rigid, three-dimensional cage-like structure provides a stable and predictable framework in molecular design. nih.govpublish.csiro.au Unlike the often-flat structures of many organic molecules, adamantane offers a non-planar scaffold, allowing for the precise spatial arrangement of functional groups. nih.gov This structural integrity can protect adjacent functional groups from metabolic degradation, which is a valuable trait in medicinal chemistry. mdpi.compublish.csiro.au The lipophilicity of the adamantane moiety can enhance a molecule's ability to cross lipid membranes, a property exploited in drug design to improve pharmacokinetic profiles. mdpi.compublish.csiro.aupensoft.net Its unique shape and bulkiness also allow it to fit into the cavities of various host molecules, making it a subject of interest in supramolecular chemistry. mdpi.com

The Sulfonamide Moiety: Versatility and Importance in Organic Chemistry

The sulfonamide functional group, with the general formula R-SO₂NHR', is a cornerstone in organic and medicinal chemistry. nih.govresearchgate.net It consists of a sulfonyl group linked to an amine. researchgate.net This moiety is a key component in a wide array of pharmacologically active agents, including antibacterial, diuretic, and antitumor drugs. nih.govresearchgate.net

The chemical versatility of sulfonamides stems from the ability to easily modify the 'R' and 'R'' groups, which can be aromatic, heterocyclic, or aliphatic moieties. nih.gov This allows for the creation of a vast library of derivatives with diverse properties. nih.gov The synthesis of sulfonamides is often straightforward, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netekb.eg In medicinal chemistry, the sulfonamide group is recognized as an important pharmacophore, a molecular feature responsible for a drug's biological activity. wikipedia.org It can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes. wikipedia.orgontosight.ai

Interdisciplinary Relevance of Adamantane-1-sulfonamide: Bridging Synthetic, Structural, and Computational Domains

The study of this compound and its derivatives is inherently interdisciplinary, integrating synthetic, structural, and computational chemistry.

Synthetic Chemistry: Research involves the development of efficient methods for synthesizing these hybrid molecules. thieme-connect.comresearchgate.net This includes one-pot reactions and microwave-assisted synthesis to improve reaction times and yields. researchgate.net Synthetic efforts focus on creating new derivatives by modifying substituents on either the adamantane cage or an associated aromatic ring to systematically study structure-activity relationships. rsc.orgpleiades.onlinersc.orgnih.gov

Structural Chemistry: The precise three-dimensional arrangement of these molecules is determined using techniques like X-ray diffraction. pleiades.onlinersc.orgresearchgate.net These studies reveal detailed information about molecular conformation, crystal packing, and the networks of intermolecular interactions, such as hydrogen bonds. rsc.orgresearchgate.net Understanding the crystal structure is crucial for explaining the macroscopic properties of the material, such as solubility and melting point. rsc.orgrsc.org

Computational Chemistry: Theoretical methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to complement experimental findings. bohrium.comksu.edu.sa These computational studies can predict molecular geometry, electronic properties, and reactivity. bohrium.com They also allow for the investigation of solvation effects, helping to understand how the molecule behaves in different solvent environments, which is particularly relevant for predicting its behavior in biological systems. bohrium.comksu.edu.sa

Scope and Foundational Research Objectives for this compound

The primary research objectives for this compound and its derivatives are centered on exploring the interplay between their molecular structure and physicochemical properties. A significant area of focus is the synthesis and characterization of new compounds in this class. rsc.orgnih.gov

Key research goals include:

Synthesis of Novel Derivatives: Researchers aim to create a variety of adamantane sulfonamide compounds, often by introducing different functional groups to an attached phenyl ring or by modifying the adamantane structure itself. rsc.orgrsc.orgresearchgate.net

Investigation of Physicochemical Properties: A major objective is to measure and analyze fundamental properties such as solubility in various solvents (including biologically relevant ones like 1-octanol (B28484) and buffer solutions), sublimation thermodynamics, and melting points. pleiades.onlinersc.orgnih.gov These studies help to build a comprehensive understanding of the compounds' behavior. rsc.orgnih.gov

Structure-Property Correlation: A foundational goal is to establish clear relationships between the molecular structure of these compounds and their observed physical properties. rsc.orgrsc.org This involves analyzing how changes, such as the position of a substituent, affect the crystal packing, hydrogen bonding networks, and thermodynamic characteristics. rsc.orgrsc.org

Exploring Potential Applications: While avoiding clinical details, the foundational research often points toward potential uses. The unique combination of a lipophilic, rigid scaffold and a versatile functional group makes these compounds attractive candidates for development in medicinal chemistry and materials science. researchgate.netnih.govnih.gov For instance, research has investigated their potential as 11-β-HSD1 inhibitors. nih.gov

Research Data on Adamantane Sulfonamide Derivatives

The following tables summarize key data from research on this compound and related derivatives, highlighting their chemical and physical properties as determined through experimental and computational methods.

Table 1: Physicochemical Properties of Selected Adamantane Sulfonamide Compounds This table presents data for adamantane sulfonamide derivatives, including their chemical formulas and properties determined from crystallographic and computational studies.

Compound NameChemical FormulaCrystal SystemSpace GroupReference
N-Adamantan-1-yl-4-chloro-benzenesulfonamideC₁₆H₂₀ClNO₂SMonoclinicP 1 21/c 1 crystallography.net
N-adamantane-1-yl-2,4,6-trimethyl-benzenesulfamideC₁₉H₂₇NO₂S-- pleiades.online
N-adamantane-1-yl-4-methoxy-benzenesulfamideC₁₇H₂₃NO₃S-- pleiades.online
N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamideC₂₂H₂₈N₂O₂SMonoclinicP 21/n researchgate.net

Data unavailable is marked with "-".

Table 2: Computational and Experimental Data for Adamantane-1-sulfinamide This table provides computed and depositor-supplied information for a related compound, adamantane-1-sulfinamide.

PropertyValueSource
Molecular Formula C₁₀H₁₇NOSPubChem
Molecular Weight 199.32 g/mol PubChem
IUPAC Name adamantane-1-sulfinamidePubChem
Synonyms (S)-Adamantane-1-sulfinamide, SCHEMBL7370651PubChem
InChIKey KTBSFNUZIBDNCL-UHFFFAOYSA-NPubChem

Source: PubChem CID 10512213. nih.gov

Properties

CAS No.

21280-41-1

Molecular Formula

C10H17NO2S

Molecular Weight

215.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Adamantane 1 Sulfonamide

Primary Synthetic Routes to Adamantane-1-sulfonamide Core Structure

The construction of the this compound core can be achieved through several primary synthetic pathways. These routes are foundational for accessing this important class of compounds.

Amine-Sulfonyl Chloride Coupling Reactions

A prevalent and traditional method for synthesizing sulfonamides is the coupling reaction between an amine and a sulfonyl chloride. researchgate.net In the context of this compound, this involves the reaction of 1-aminoadamantane with a suitable sulfonyl chloride.

A general procedure involves stirring a suspension of 1-aminoadamantane (or its derivatives like memantine) in a solvent such as isopropanol (B130326) at a low temperature (e.g., 0 °C). rsc.org A base, typically triethylamine, is added, followed by the slow addition of the desired sulfonyl chloride. rsc.org The reaction mixture is then heated to facilitate the completion of the reaction, often for a couple of hours at around 60 °C. rsc.org High-performance liquid chromatography (HPLC) is commonly used to monitor the reaction's progress until the starting material is consumed. rsc.org

The work-up procedure generally involves evaporating the solvent, dissolving the residue in an organic solvent like ethyl acetate (B1210297), and washing with dilute acid (e.g., 0.5 N HCl) and water to remove unreacted starting materials and byproducts. rsc.org After drying the organic layer over a desiccant like magnesium sulfate (B86663) and evaporating the solvent, the resulting sulfonamide is typically obtained as a white crystalline solid in high yields, often between 80-90%. rsc.org Further purification can be achieved by recrystallization from a suitable solvent system, such as a water-ethanol mixture. rsc.org

This method's versatility allows for the synthesis of a variety of N-substituted adamantane-1-sulfonamides by using different sulfonyl chlorides. rsc.org For instance, reacting 1-aminoadamantane with benzenesulfonyl chloride derivatives can yield a range of N-(adamantan-1-yl)benzenesulfonamides. rsc.org

Oxidative Conversion Pathways to Sulfonamides

Oxidative strategies provide an alternative to the classical amine-sulfonyl chloride coupling. These methods often start from more readily available or different starting materials. One such approach involves the oxidative coupling of thiols or sulfinate salts with amines. d-nb.info While direct examples for this compound are less commonly detailed in introductory literature, the general principles are applicable.

For instance, a thiol can be oxidized in situ to a sulfonyl chloride using an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.org This reactive intermediate can then be coupled with an amine in the same reaction vessel to form the sulfonamide. organic-chemistry.org Another approach involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which then react with amines to yield sulfonamides in excellent yields and short reaction times. organic-chemistry.org

Furthermore, methods have been developed for the direct synthesis of sulfonamides from sodium sulfinates and amines, mediated by reagents like ammonium (B1175870) iodide (NH₄I). d-nb.info These reactions offer a metal-free alternative for the construction of the S-N bond. d-nb.info The direct functionalization of the adamantane (B196018) C-H bond to form a radical, followed by trapping with a sulfur dioxide surrogate and subsequent reaction with an amine, also represents a potential, though more advanced, oxidative pathway. nih.gov

Direct Coupling Reactions and One-Pot Synthesis Strategies

One notable example is the one-pot reaction of amantadine (B194251) (1-aminoadamantane) with 4-(chlorosulfonyl)benzoic acid. researchgate.net By optimizing the reaction conditions, a hybrid compound, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, was synthesized in a single step. researchgate.net This reaction demonstrates the potential for creating complex molecules with multiple adamantane moieties in a streamlined fashion. researchgate.net

Another innovative one-pot strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by amination without isolating the intermediate. nih.gov This is achieved through a copper-catalyzed process that leverages ligand-to-metal charge transfer (LMCT) for the initial conversion of the carboxylic acid. nih.gov This method allows for the use of readily available carboxylic acids and amines as coupling partners to generate sulfonamides. nih.gov While not specifically demonstrated for this compound itself, the principle could be extended to adamantane-containing starting materials.

Additionally, ultrasound irradiation has been utilized in the one-pot synthesis of sulfonyl hydrazides from aryl sulfonic acids, which are precursors to sulfonamides. researchgate.net This technique often leads to high yields and is considered a green chemistry approach. researchgate.net

Advanced Synthetic Approaches and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of this compound synthesis, advanced methodologies have been explored. These include the use of microwave assistance and modern coupling reactions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of this compound derivatives, leading to significant improvements in reaction times and yields. researchgate.netconsensus.app

In one study, the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was optimized using microwave irradiation. researchgate.net The reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave conditions (100 °C, 150 W, 250 psi) for 30 minutes resulted in a good yield of the desired product. researchgate.net This represents a substantial reduction in reaction time compared to conventional heating methods. researchgate.netconsensus.app

The benefits of microwave-assisted synthesis are not limited to one-pot reactions. It has been widely used for various types of sulfonamide syntheses, including Michael additions of sulfonamides to α,β-unsaturated esters, demonstrating its broad applicability in synthesizing complex molecules containing the sulfonamide functional group. researchgate.netnih.gov The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time Hours Minutes researchgate.net
Yield Moderate to Good Good to Excellent researchgate.netconsensus.app
Conditions Conventional Heating (Reflux) Microwave Irradiation (e.g., 100 °C, 150W) researchgate.net
Advantages Established methodology Rapid, efficient, often higher yields researchgate.netresearchgate.netconsensus.app

Chan-Lam Coupling in Adamantane-Sulfonamide Construction

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling reaction that forms aryl C-heteroatom bonds, including C-N and C-S bonds. organic-chemistry.orgalfa-chemistry.com This reaction is particularly attractive due to its mild reaction conditions, often performed at room temperature and in the presence of air. organic-chemistry.org It provides a powerful alternative to other cross-coupling methods like the Buchwald-Hartwig reaction. organic-chemistry.org

The Chan-Lam coupling typically involves the reaction of a boronic acid with an N-H or O-H containing compound, such as an amine, amide, or sulfonamide. organic-chemistry.org While direct application to the synthesis of the parent this compound from adamantane-1-boronic acid and a sulfonamide source is not extensively documented in the initial search, the principles of the reaction are highly relevant for derivatization.

For instance, N-aryl derivatives of adamantane-containing amines have been synthesized using Chan-Lam coupling conditions. researchgate.net This involves reacting an adamantane-containing amine with an arylboronic acid in the presence of a copper catalyst (e.g., copper(II) acetate) and a base. researchgate.net

More broadly, the Chan-Lam coupling has been used for the S-arylation of sulfenamides with boronic acids to produce sulfilimines, which are versatile intermediates that can be further oxidized to sulfonamides. nih.govnih.gov This highlights the potential of Chan-Lam coupling in building complex sulfonamide structures. A recent study demonstrated a ligand-controlled Chan-Lam coupling of sulfenamides that selectively forms the C-N bond, providing a direct route to N-arylated sulfenamides. nih.gov This methodology's utility was shown by functionalizing sulfenamide (B3320178) derivatives of marketed drugs, indicating its potential for creating adamantane-sulfonamide derivatives. nih.gov

Table 2: Key Reagents in Chan-Lam Coupling for N-Arylation

Reagent Type Examples Role in Reaction Reference
Aryl Source Arylboronic acids Provides the aryl group for C-N bond formation organic-chemistry.orgresearchgate.net
Amine Source Adamantane-containing amines, Sulfonamides Provides the nitrogen nucleophile organic-chemistry.orgresearchgate.net
Catalyst Copper(II) acetate (Cu(OAc)₂) Facilitates the cross-coupling organic-chemistry.orgresearchgate.net
Base DBU, Triethylamine Promotes the reaction researchgate.net
Solvent Acetonitrile, Methanol Reaction medium researchgate.net

Catalytic Methods for C-H Functionalization

The direct functionalization of the strong C–H bonds of the adamantane scaffold presents a formidable challenge in organic synthesis. However, recent advancements in catalysis have provided powerful tools to achieve this transformation with increasing selectivity and efficiency.

Photoredox and hydrogen atom transfer (HAT) catalysis have emerged as a potent combination for the direct C–H alkylation of adamantanes. acs.orgchemrxiv.org This method demonstrates excellent chemoselectivity for the tertiary (3°) C–H bonds of the adamantane core, even in the presence of various functional groups. acs.orgchemrxiv.org A key aspect of this strategy is the ability to reverse selectivity compared to other photochemical systems by choosing an appropriate HAT catalyst. chemrxiv.org For instance, the alkylation of adamantane with various electron-deficient alkenes, such as sulfones, nitriles, ketones, and esters, proceeds to give a single regioisomer of the product in good to excellent yields. chemrxiv.org

Palladium catalysis has also proven effective for the C–H functionalization of adamantane derivatives. Palladium(II) acetate can catalyze the arylation of adamantanes that have a directing group, leading to mixtures of mono- and bis-arylated products. cuni.cz The regioselectivity of these reactions can be remarkable, depending on the substrate. cuni.cz Furthermore, palladium-catalyzed oxidative carbonylation of adamantane using carbon monoxide and an alcohol can produce one-carbon homologated esters, with a preference for functionalization at the bridgehead position. nih.gov

Iron catalysis has also been explored for the C(sp³)–H borylation of adamantane molecules. A photoinduced iron-catalyzed ligand-to-metal charge transfer (LMCT) strategy allows for the undirected borylation of adamantane at its tertiary C-H bonds. researchgate.net

A significant breakthrough in C–H amination involves the use of dirhodium(II) catalysts. pnas.org The Du Bois laboratory developed a protocol using Rh₂(esp)₂, which facilitates both intra- and intermolecular C–H oxidation reactions. pnas.org The mechanism is believed to involve a reactive rhodium-nitrene intermediate that inserts into saturated C–H bonds. pnas.orgresearchgate.net This method has been successfully applied to the intramolecular C–H amination of sulfamate (B1201201) esters, providing a direct route to cyclic sulfamidates. cuni.czresearchgate.net

Table 1: Catalytic C-H Functionalization Reactions of Adamantane Derivatives

Catalyst SystemReaction TypeFunctionalized PositionProduct TypeReference
Photoredox/HATC–H AlkylationTertiary (3°)Alkylated Adamantanes acs.orgchemrxiv.org
Palladium(II) AcetateC–H ArylationDirected by groupArylated Adamantanes cuni.cz
Palladium(II) AcetateOxidative CarbonylationTertiary (3°)Adamantane Esters nih.gov
Iron(II) ChlorideC–H BorylationTertiary (3°)Borylated Adamantanes researchgate.net
Dirhodium(II) CarboxylateC–H AminationIntramolecularCyclic Sulfamidates cuni.czpnas.orgresearchgate.net

Regioselective and Stereoselective Synthesis of Substituted this compound Derivatives

Achieving specific substitution patterns on the adamantane framework, especially with control over regio- and stereochemistry, is crucial for developing new functional molecules.

Strategies for 1,2-Disubstitution on the Adamantane Framework

The synthesis of 1,2-disubstituted adamantane derivatives has traditionally been challenging. cuni.cz A novel and effective approach involves an intramolecular C–H amination reaction catalyzed by dirhodium acetate. cuni.czresearchgate.net This method utilizes sulfamide (B24259) derivatives and proceeds via a nitrenoid insertion mechanism, leading to the formation of cyclic sulfamidates. cuni.czresearchgate.net This strategy has been successfully applied to create a variety of 1,2-disubstituted diamondoids from readily available carboxylic acids. cuni.cz The resulting cyclic sulfamidates are valuable synthetic intermediates that can be further transformed, for example, through reductive deprotection to yield 1,3-amino alcohols. researchgate.net

Another approach to 1,2-disubstituted adamantanes involves the construction of the adamantane framework itself, either through total synthesis or by ring expansion/contraction reactions of adamantane homologues. dntb.gov.uanih.govresearchgate.net These methods complement C–H functionalization strategies and provide alternative routes to these important building blocks. dntb.gov.uanih.govresearchgate.net

Intramolecular Nitrenoid Insertion Reactions

Intramolecular nitrenoid insertion reactions are a powerful tool for the regioselective functionalization of the adamantane scaffold. cuni.cz As mentioned previously, dirhodium-acetate-catalyzed nitrene insertion of sulfamides is a key method for accessing 1,2-disubstituted diamondoids. cuni.czresearchgate.net This reaction demonstrates excellent selectivity, which is influenced by the electronic effects of substituents on the starting material. cuni.cz The reaction proceeds efficiently with low catalyst loading (e.g., 1 mol %) and produces good to excellent yields of the desired cyclic sulfamidates. cuni.cz

The mechanism of this C-H amination has been studied in detail and is believed to involve the formation of a rhodium-nitrene intermediate. pnas.orgresearchgate.net This highly reactive species then undergoes a concerted, asynchronous insertion into a C–H bond. researchgate.net Interestingly, while nitrenes derived from sulfamates are effective for C-H amination, nitrenes from other precursors, like carbamates, can lead to different cyclic products, such as five-membered oxazolidinones. cuni.cz This highlights the tunability of the reaction based on the choice of the nitrene precursor. cuni.cz

Synthesis of Chiral Adamantane-Sulfonamide Analogs

The development of synthetic routes to enantiomerically pure adamantane derivatives is of great importance. rsc.org One successful strategy for the stereoselective synthesis of chiral adamantane derivatives involves the condensation of 1-adamantylcarbaldehyde with Ellman's (R)- or (S)-sulfinamides. rsc.org The subsequent diastereoselective allylation of the resulting imines, followed by desulfination and acylation, yields N-Cbz-protected amines with high enantiomeric excess. rsc.org

Another approach focuses on the enantioselective desymmetrization of adamantane derivatives. Rhodium-catalyzed C-H bond amination has been investigated for the coupling of disubstituted adamantanes with aryloxysulfonamides to produce optically active amino acids containing the adamantane core. researchgate.net The synthesis of chiral sulfonamides has also been achieved by reacting chiral N-heterocyclic amines with commercially available aromatic sulfonyl chlorides under mild conditions. nih.gov These methods provide access to a diverse range of chiral adamantane-sulfonamide analogs, which are valuable for various applications. rsc.orgresearchgate.netnih.gov

Functionalization and Introduction of Complex Moieties

The adamantane-sulfonamide scaffold can be further elaborated by incorporating other chemical functionalities, such as heterocyclic units, to create more complex and potentially more active molecules.

Incorporation of Heterocyclic Units into Adamantane-Sulfonamide Scaffolds

The incorporation of heterocyclic rings into the adamantane-sulfonamide structure can significantly modify its properties and biological activity. researchgate.netnih.gov A number of synthetic strategies have been developed to achieve this.

One common method involves the reaction of an adamantane derivative containing a primary amine with a sulfonyl chloride that already bears a heterocyclic moiety. nih.gov For example, chiral amines with a 2-azabicycloalkane skeleton have been reacted with various sulfonyl chlorides to produce a series of sulfonamides. nih.gov

Another strategy is to build the heterocyclic ring onto an existing adamantane-sulfonamide framework. For instance, adamantane-derived aldo- and ketonitrones can react with maleimides to form isoxazolidines. researchgate.net Reductive amination of substituted homoadamantan-5-ones can also lead to the formation of homoadamantane-fused nitrogen heterocycles. researchgate.net

The Hantzsch condensation is another useful reaction for creating heterocyclic systems. For example, the condensation of a thiobenzamide (B147508) with an α-bromoketone derived from an adamantyl-substituted benzoic acid can be used to synthesize thiazole-containing adamantane derivatives. researchgate.net Furthermore, a Brønsted acid-catalyzed cascade reaction involving a Wagner-Meerwein rearrangement and a subsequent intra- or intermolecular Friedel-Crafts reaction can produce adamantane-based heterocycles. researchgate.netresearchgate.net

These methods provide a versatile toolbox for the synthesis of a wide array of adamantane-sulfonamides functionalized with various heterocyclic units, opening up possibilities for the development of new materials and therapeutic agents.

Preparation of Trifluorosulfonamide-Adamantane Hybrid Structures

The synthesis of such hybrid structures would likely involve the reaction of an appropriate adamantane precursor with a trifluoromethanesulfonylating agent. Conceptually, this could involve reacting 1-aminoadamantane with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O) under suitable basic conditions. The high reactivity of these reagents would necessitate careful control of reaction conditions to achieve the desired trifluorosulfonamide.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Synthesis of Adamantane-1-trifluorosulfonamide

Generated code

To provide a comprehensive overview, a data table outlining the potential reactants and their roles in this synthesis is detailed below.

Reactant/ReagentChemical NameRole in Synthesis
Starting Material 1-AdamantanamineProvides the adamantane scaffold.
Reagent Trifluoromethanesulfonyl chlorideSource of the trifluorosulfonyl group.
Base TriethylamineAcid scavenger to neutralize the HCl byproduct.
Solvent DichloromethaneInert solvent to facilitate the reaction.

This table is based on general principles of sulfonamide synthesis and represents a hypothetical pathway for the formation of trifluorosulfonamide-adamantane hybrids. Specific yields, reaction conditions, and characterization data would require dedicated experimental investigation.

Further research and publication in this specific area are needed to elucidate established synthetic routes and the properties of the resulting hybrid structures.

Molecular and Supramolecular Structural Elucidation

High-Resolution X-ray Crystallographic Analysis

The crystal structures of several adamantane (B196018) sulfonamide derivatives have been determined by single-crystal X-ray diffraction. rsc.orgpleiades.online These studies reveal the fundamental packing motifs and intermolecular forces that govern the solid-state architecture. For instance, derivatives such as N-adamantan-1-yl-4-methyl-benzenesulfonamide and N-adamantan-1-yl-4-chloro-benzenesulfonamide have been analyzed to understand how substituents on the benzene (B151609) ring influence the crystal packing. rsc.org

These compounds often crystallize in common space groups. For example, N-adamantan-1-yl-4-methyl-benzenesulfonamide crystallizes in the monoclinic system with the space group P 1 21/c 1. crystallography.net Similarly, the related N-adamantan-1-yl-4-chloro-benzenesulfonamide also adopts a monoclinic P 1 21/c 1 space group. crystallography.net The ability of a compound to exist in more than one crystal form is known as polymorphism, a critical factor in the pharmaceutical industry as different polymorphs can have different physical properties. mdpi.com While extensive polymorphic screens for adamantane-1-sulfonamide itself are not widely reported, the study of its derivatives under various conditions is crucial for identifying potential polymorphic forms. researchgate.net

Below is a table summarizing the crystallographic data for representative adamantane sulfonamide derivatives.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref
N-adamantan-1-yl-4-methyl-benzenesulfonamideMonoclinicP 1 21/c 111.1896.53621.527102.41 crystallography.net
N-adamantan-1-yl-4-chloro-benzenesulfonamideMonoclinicP 1 21/c 111.0516.445821.466102.427 crystallography.net

Table 1: Crystallographic data for adamantane sulfonamide derivatives.

Conformational analysis reveals the three-dimensional arrangement of atoms in a molecule. The adamantane moiety is a rigid, strain-free cage-like hydrocarbon, which typically adopts a chair-like conformation. X-ray diffraction studies confirm this inherent rigidity in this compound derivatives.

The sulfonamide group (-SO₂NH-) also exhibits distinct conformational features. The geometry around the sulfur atom is tetrahedral. The flexibility in the molecule primarily arises from the rotation around the S-N and S-C bonds. The specific torsion angles are dictated by the steric and electronic environment created by the bulky adamantane cage and any substituents on the aromatic ring, if present. rsc.org Studies on related structures show that the sulfonamide S–N bond length is typically around 1.62 Å, with S–O bond lengths in the range of 1.43-1.44 Å, indicating partial double-bond character. The conformational state and the flexibility of any bridge connecting an aryl ring to the adamantane fragment are key areas of analysis in these structural studies. rsc.org

The molecular packing in the crystals of adamantane sulfonamides is primarily directed by hydrogen bonding and van der Waals interactions. The sulfonamide group is an effective hydrogen-bonding unit, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygen atoms acting as acceptors. rsc.org This typically results in the formation of N–H···O=S hydrogen bonds, which link the molecules into chains or more complex networks. rsc.org

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds and for providing insight into their electronic and vibrational states. FT-IR and NMR spectroscopy are routinely used to verify the presence of key functional groups and to elucidate the precise connectivity of atoms.

FT-IR spectroscopy provides a vibrational fingerprint of a molecule by detecting the absorption of infrared radiation by specific chemical bonds. For this compound and its derivatives, the IR spectrum is characterized by several key absorption bands that confirm its structure. nih.govresearchgate.net

The adamantane cage gives rise to strong, characteristic C-H stretching vibrations. These are typically observed in the region of 2850–2910 cm⁻¹. nih.gov The sulfonamide group also has distinct vibrational modes. The N-H stretch usually appears as a sharp peak around 3345 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the S=O bonds are also prominent, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The presence of these specific bands provides strong evidence for the adamantane and sulfonamide moieties within the molecule.

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
C-H stretch (adamantane)≈2910 and ≈2850 nih.gov
N-H stretch (sulfonamide)≈3345 nih.gov

Table 2: Characteristic FT-IR absorption bands for adamantane sulfonamides.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide a complete structural assignment for this compound. pleiades.onlinenih.gov

In the ¹H NMR spectrum, the protons of the adamantane cage exhibit a characteristic pattern of signals, typically appearing as a series of multiplets and singlets in the upfield region, generally between 1.5 and 2.2 ppm. nih.gov The fifteen protons of the monosubstituted adamantane group show a distinct integration ratio and splitting pattern that is readily identifiable. nih.gov

The ¹³C NMR spectrum is equally informative. The parent adamantane molecule itself shows two signals in its ¹³C NMR spectrum in CDCl₃ at approximately 28.46 ppm and 37.85 ppm, corresponding to the CH₂ and CH carbons, respectively. chemicalbook.com In this compound, the carbon atom attached to the sulfonamide group (the quaternary C1 carbon) is shifted significantly downfield. The remaining CH and CH₂ carbons of the adamantane cage appear at chemical shifts similar to those in unsubstituted adamantane, providing clear evidence of the cage's presence. nih.gov The specific chemical shifts are sensitive to the solvent and any substituents present in the molecule. nih.gov

NucleusTypical Chemical Shift (δ, ppm)NotesReference
¹H (adamantane protons)1.5 - 2.2Complex multiplets and singlets nih.gov
¹³C (adamantane CH)≈38- chemicalbook.comnih.gov
¹³C (adamantane CH₂)≈28- chemicalbook.com

Table 3: Typical NMR chemical shifts for the adamantane moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structural integrity of this compound derivatives. While a detailed fragmentation analysis of the parent this compound is not extensively documented in the provided search results, the general fragmentation patterns of sulfonamides and adamantane-containing compounds can be inferred from related studies.

Typically, under electrospray ionization (ESI) or other soft ionization techniques, the molecular ion peak ([M+H]⁺ or [M-H]⁻) is readily observed, confirming the molecular weight of the compound. For this compound, with a molecular formula of C₁₀H₁₇NO₂S, the expected molecular weight is approximately 215.31 g/mol . More specifically, (R)-Adamantane-1-sulfinamide has a molecular weight of 199.31 g/mol . bldpharm.com

Tandem mass spectrometry (MS/MS) experiments provide insight into the fragmentation pathways. For sulfonamides in general, common fragmentation patterns involve the cleavage of the S-N bond and the S-C bond. nih.gov In the case of this compound derivatives, fragmentation of the adamantane cage itself is also a characteristic feature. Gas chromatography-mass spectrometry (GC-MS) analysis of adamantane carboxamide derivatives has shown that fragmentation of the C-N amide bond and cleavage of the adamantyl group are common pathways. publish.csiro.au These studies suggest that for this compound, one would expect to observe fragment ions corresponding to the adamantyl cation (C₁₀H₁₅⁺, m/z 135) and fragments arising from the loss of SO₂ or the entire sulfonamide group. The investigation of fragmentation patterns of various sulfonamides under electrospray MS/MS conditions has revealed complex rearrangements, and the specific functional groups attached to the sulfonamide moiety significantly influence the dissociation pathway. nih.gov

A study on N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives confirmed the structures using mass spectral data, among other techniques, highlighting the utility of mass spectrometry in the characterization of these complex molecules. researchgate.net

Intermolecular Interactions and Supramolecular Self-Assembly

The non-covalent interactions involving this compound and its derivatives are pivotal in dictating their crystal packing, solubility, and potential for forming host-guest complexes and cocrystals. The interplay of hydrogen bonding, aromatic interactions, and the influence of substituents creates diverse and intricate supramolecular architectures.

Hydrogen bonding is a dominant force in the crystal engineering of sulfonamides. The sulfonamide group (-SO₂NH-) possesses both hydrogen bond donors (the N-H group) and acceptors (the two oxygen atoms of the sulfonyl group), enabling the formation of robust and varied hydrogen bond networks. researchgate.net

In the crystal structures of adamantane derivatives of sulfonamides, hydrogen bonding plays a crucial role in the molecular packing. rsc.orgrsc.org X-ray diffraction studies have revealed that these compounds can form different hydrogen bond patterns, including infinite chains and dimers. rsc.org For instance, some adamantane sulfonamide derivatives form hydrogen bond networks characterized by infinite chains with a graph set notation of C(4), while others form dimers with an R²₂(8) graph set notation. rsc.org The geometry of these hydrogen bonds, including donor-acceptor distances and angles, has been meticulously characterized. rsc.org

The preference of specific atoms within the sulfonamide group to participate in hydrogen bonding has also been studied. The amino protons of sulfonamides show a greater tendency to form hydrogen bonds with sulfonyl oxygens, often resulting in a dominant chain pattern. nih.gov In the context of adamantane-ammonium salts, dense N-H···O hydrogen-bonded networks are observed, connecting cations and anions into slabs. nih.gov The inherent complexity of these networks is highlighted by the observation that even minor structural changes can lead to significant alterations in the hydrogen bond connectivity. researchgate.net

Table 1: Hydrogen Bond Patterns in Adamantane Sulfonamide Derivatives

Compound TypeHydrogen Bond PatternGraph Set NotationReference
Adamantane Sulfonamide DerivativesInfinite ChainsC(4) rsc.org
Adamantane Sulfonamide DerivativesDimersR²₂(8) rsc.org
General SulfonamidesChain with eight-atom repeat unitC(8) nih.gov

Studies on 2,6-diarylbenzenesulfonamides have demonstrated that the sulfonamide functionality can indeed interact favorably with aromatic rings through NH-π interactions. nih.govvu.nlresearchgate.net These polar-π interactions, where the acidic N-H group of the sulfonamide interacts with the electron-rich π-system of an aromatic ring, can influence the acidity and conformation of the molecule. vu.nl The strength of these interactions can be tuned by altering the electronic properties of the aromatic ring with different substituents. vu.nl

In the context of charge-transfer complexes, π-π stacking interactions are a key driving force for the assembly of donor and acceptor molecules. For instance, in cocrystals of an NDI-based macrocycle, face-to-face π-π interactions with distances between 3.21 and 3.37 Å are observed. nsf.gov Similarly, in other charge-transfer complexes, D-A distances of around 3.22 Å indicate strong π-stacking. ntu.edu.sg While not directly involving this compound, these studies illustrate the nature and significance of π-stacking interactions in related systems. The interplay between π-stacking and other intermolecular forces, such as C-H···O or C-H···F interactions, dictates the final supramolecular architecture. rsc.org

The nature and position of substituents on the adamantane or any associated aromatic rings have a profound impact on the non-covalent interactions and the resulting crystal packing of adamantane-sulfonamide derivatives.

Research has shown that the size and nature of a substituent, particularly in the para-position of a phenyl ring attached to the sulfonamide, significantly influence the packing architecture. rsc.org The introduction of different functional groups can alter the balance of intermolecular forces, leading to different crystal packing motifs. rsc.orgresearchgate.netdntb.gov.ua For example, the bulky memantine (B1676192) fragment (a dimethyl derivative of adamantane) can hinder the formation of certain hydrogen-bonded chains, favoring the formation of dimeric structures instead. x-mol.comresearchgate.net

The adamantane cage is a classic guest moiety in supramolecular chemistry, known for its ability to form stable inclusion complexes with various hosts, most notably cyclodextrins. The hydrophobic nature and well-defined size and shape of the adamantane group make it an ideal guest for the hydrophobic cavity of cyclodextrins. mdpi.com

Studies on the complexation of adamantane derivatives with β-cyclodextrin (β-CD) have shown the formation of stable 1:1 inclusion complexes with high association equilibrium constants, typically in the range of 10⁴–10⁵ M⁻¹. mdpi.com The stoichiometry and stability of these complexes can be determined using techniques such as fluorescence correlation spectroscopy and isothermal titration calorimetry. mdpi.commdpi.com

The structure of these host-guest complexes has been elucidated by single-crystal X-ray diffraction. mdpi.comnih.gov These studies reveal that the adamantane derivative is encapsulated within the cavity of the cyclodextrin (B1172386) host. mdpi.comnih.gov The orientation of the guest within the host cavity and the stoichiometry of the complex can vary depending on the specific substituents on the adamantane guest. mdpi.comnih.gov For example, different adamantane derivatives, including those with hydroxyl, amine, and carboxylic acid functionalities, form inclusion complexes with β-cyclodextrin with varying adamantane-to-CD ratios, such as 2:2, 3:2, and 1:2. mdpi.comnih.gov These host-guest interactions are fundamental to the development of supramolecular systems for applications such as drug delivery. bohrium.com

Charge-transfer (CT) cocrystals are a class of materials formed by the co-assembly of electron donor and electron acceptor molecules. These materials often exhibit interesting photophysical properties. While there are no direct reports of charge-transfer cocrystals of this compound itself in the provided search results, related systems demonstrate the principles of their formation.

The formation of CT cocrystals is driven by intermolecular interactions, including π-π stacking between the electron-rich donor and the electron-deficient acceptor. nih.govresearchgate.net For example, a keto-adamantane-based macrocycle, acting as an electron donor, forms a CT cocrystal with the electron acceptor 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govresearchgate.net The formation of this cocrystal was confirmed by techniques such as powder X-ray diffraction (PXRD), UV-Vis diffuse reflectance spectroscopy, and single-crystal X-ray diffraction. nih.govresearchgate.net The crystal structure revealed exo-wall CT interactions between the macrocycle and DDQ, with face-to-face π-π stacking. nih.gov

Cocrystal engineering has emerged as a strategy to tune the photophysical properties of crystalline materials. nsf.gov The reversible formation and transformation of cocrystals can lead to switchable properties, such as color-tunable upconversion emission. nsf.gov The sulfonamide group itself has been a target for cocrystal design, with studies focusing on the hierarchy of supramolecular synthons between sulfonamides and other functional groups like amides and N-oxides. nih.gov

Computational and Theoretical Investigations of Adamantane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of adamantane-1-sulfonamide. These methods provide a detailed picture of electron distribution and orbital energies, which are key to understanding the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of molecules like this compound. nih.gov Calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p). kirj.eekfupm.edu.sa This level of theory provides an accurate description of the molecule's geometry in the gas phase.

The primary output of a DFT geometry optimization is the molecule's lowest-energy three-dimensional structure. This includes precise data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would confirm the rigid, strain-free cage structure of the adamantane (B196018) moiety and define the geometry of the sulfonamide group, including the orientation of the amine group relative to the sulfonyl group. This optimized structure serves as the foundation for all further computational analyses. acs.orgtandfonline.com

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor in chemical reactions. The spatial distribution and energy of these orbitals are critical for predicting how the molecule will interact with other chemical species. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.net In this compound, the HOMO is typically localized on the electron-rich sulfonamide group, while the LUMO may be distributed across the sulfur atom and the adamantane cage.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
EHOMO -6.85
ELUMO -1.12
Energy Gap (ΔE) 5.73

Note: These values are representative and derived from DFT calculations on structurally similar compounds.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. uni-muenchen.deucsb.edu The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values.

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the sulfonyl group, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net The most positive potential (blue) would be located on the hydrogen atoms of the NH₂ group, marking them as acidic protons. The bulky, nonpolar adamantane cage would be characterized by a largely neutral (green) potential. mdpi.com

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify a molecule's chemical behavior. rasayanjournal.co.in Based on Koopman's theorem, the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO) are used to derive these descriptors.

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons (χ = (I + A)/2).

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer (η = (I - A)/2). Hard molecules have a large HOMO-LUMO gap. researchgate.netias.ac.in

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule's electron cloud can be polarized. Soft molecules are generally more reactive. researchgate.net

These parameters provide a quantitative framework for comparing the reactivity of different molecules. A high chemical hardness value for this compound would confirm its significant stability, as suggested by its large HOMO-LUMO gap. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for this compound

Descriptor Formula Value (eV)
Ionization Potential (I) -EHOMO 6.85
Electron Affinity (A) -ELUMO 1.12
Electronegativity (χ) (I+A)/2 3.985
Chemical Hardness (η) (I-A)/2 2.865
Chemical Softness (S) 1/(2η) 0.174

Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 1.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling techniques explore its dynamic behavior and conformational possibilities.

Although the adamantane cage is rigid, the this compound molecule possesses conformational flexibility due to rotation around the C-S and S-N single bonds. Understanding the preferred spatial arrangement, or conformation, is crucial as it can influence the molecule's interactions and properties.

Computational methods can be used to map the conformational energy landscape by systematically rotating these bonds and calculating the potential energy at each increment. chemrxiv.org This process identifies all possible low-energy conformers (local minima) and the transition states that separate them. Energy minimization techniques are then applied to pinpoint the most stable conformation, known as the global minimum. nih.gov For sulfonamides, these studies often reveal specific preferences for the orientation of the amino group relative to the sulfonyl oxygens, which can be influenced by subtle intramolecular interactions like weak hydrogen bonds. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

In simulations, the root mean square deviation (RMSD) is a key metric used to assess the stability of a molecule's structure over the simulation period. For complexes involving adamantane derivatives and proteins, a stable RMSD value over a timescale of nanoseconds suggests that the ligand remains securely bound in the active site and the complex is stable. semanticscholar.org Another important parameter, the root mean square fluctuation (RMSF), helps to identify the flexibility of different parts of the molecule or protein-ligand complex. Typically, the adamantane core exhibits very low RMSF values, indicating its rigidity, while more flexible side chains show higher fluctuations. ksu.edu.sasemanticscholar.org

MD simulations can also elucidate the nature and persistence of intermolecular interactions, such as hydrogen bonds between the sulfonamide group of an adamantane derivative and a target protein. The stability of these hydrogen bonds throughout a simulation is a strong indicator of their importance in the binding interaction. semanticscholar.org These computational studies model the molecule in a simulated physiological environment, often using a water model and ions to mimic cellular conditions, thereby providing a more realistic representation of its dynamic behavior. ksu.edu.sa

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent environment can significantly influence the conformation and electronic properties of a molecule like this compound. Computational studies employing continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to predict these effects. researchgate.net Solvents with different polarities can alter the stability of various conformers by interacting differently with polar groups like the sulfonamide moiety. researchgate.net For instance, polar solvents are expected to stabilize conformations where the dipole moment is maximized.

Changes in the solvent environment can lead to solvatochromic shifts, which are changes in the UV-visible absorption spectra of a compound. researchgate.net Theoretical calculations can predict these shifts and correlate them with the solvent's dielectric constant and polarity. researchgate.net These studies reveal how the solvent affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For adamantane derivatives, halogen substitutions combined with varying solvent environments have been shown to tune these electronic characteristics. researchgate.net

Furthermore, the electronic distribution within the molecule can be altered by the solvent. This is analyzed through changes in molecular electrostatic potential (MEP), natural charges on atoms, and bond polarization. nih.gov In aqueous solutions, for example, charge delocalization mechanisms can lead to structural changes and shifts in the relative population of different conformers compared to the gas phase. nih.gov The solubility and solvation processes of adamantane sulfonamide derivatives have been studied in biologically relevant solvents like 1-octanol (B28484) and 1-hexane, providing data on the thermodynamics of transfer between different environments. rsc.org

Quantitative Structure-Activity Relationships (QSAR) and Molecular Recognition Studies

Development and Validation of 3D-QSAR Models (e.g., CoMFA) for Analog Series

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are essential for understanding how the structural features of a series of molecules relate to their biological activity. nih.gov Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method that correlates the biological activity of compounds with their steric and electrostatic fields. nih.govmdpi.comtaylorfrancis.com

For series of adamantane analogs, CoMFA models have been developed to predict their activity against various biological targets, such as influenza virus M2 ion channels. mdpi.com In a typical CoMFA study, a set of molecules with known biological activities is aligned, and their steric and electrostatic interaction fields are calculated at various grid points. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to derive a mathematical relationship between these fields and the observed activities.

The predictive power of a CoMFA model is assessed through rigorous validation techniques. A key statistical parameter is the cross-validated correlation coefficient (q²), where a value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov Another parameter, the non-cross-validated correlation coefficient (r²), reflects the model's ability to fit the training set data. nih.gov For a series of aminoadamantane analogues, a CoMFA model yielded a high q² of 0.847, indicating excellent predictive ability. mdpi.com The results of such models are often visualized as contour maps, which highlight regions where modifications to the molecular structure (e.g., adding bulky groups or changing electrostatic properties) are likely to increase or decrease biological activity. chemrevlett.com

Model ParameterDescriptionTypical Value for a Predictive Model
q² (Cross-validated r²) Indicates the internal predictive ability of the model.> 0.5
r² (Non-cross-validated r²) Measures the goodness of fit for the training set data.> 0.6
ONC (Optimal Number of Components) The number of principal components that yields the highest q².Varies
SEE (Standard Error of Estimate) Measures the standard deviation of the residuals.Lower is better
F-value A statistical test of the model's significance.Higher is better

Molecular Docking for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of potential drug candidates. mdpi.comnih.gov For this compound and its analogs, docking studies have been employed to investigate their binding modes with various protein targets, including viral proteins, enzymes like dihydropteroate synthase (DHPS), and carbonic anhydrase. mdpi.comnih.govunar.ac.id

The process involves placing the ligand in the binding site of the protein and evaluating different conformations and orientations using a scoring function, which estimates the binding affinity. nih.gov Docking studies on sulfonamide derivatives targeting E. coli DHPS have shown that the sulfonamide moiety fits perfectly into the selective binding pocket. nih.gov Similarly, docking of aminoadamantane analogues into the M2 proton channel of the influenza virus has revealed key structural requirements for inhibitory activity. mdpi.com

The results of docking simulations provide a detailed 3D view of the protein-ligand complex, highlighting specific interactions such as:

Hydrogen bonds: Often involving the polar sulfonamide group.

Hydrophobic interactions: Typically involving the bulky, nonpolar adamantane cage.

Electrostatic interactions: Between charged or polar groups on the ligand and protein.

These interaction profiles help rationalize the observed biological activities and guide the design of new, more potent analogs.

Computational Prediction of Binding Affinities and Interaction Mechanisms

Beyond predicting the binding pose, computational methods aim to accurately predict the binding affinity, which is the strength of the interaction between a ligand and its target. frontiersin.org Scoring functions used in molecular docking provide an estimate of this affinity, often expressed in kcal/mol. unar.ac.idnih.gov For example, docking studies of novel N-substituted sulfonamides against carbonic anhydrase (PDB: 1AZM) showed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (-5.25 kcal/mol). unar.ac.idnih.gov

These computational predictions are invaluable for ranking potential inhibitors before their synthesis and experimental testing. columbia.edu The interaction mechanism is elucidated by analyzing the specific contacts between the ligand and the amino acid residues in the binding pocket. For instance, the sulfonamide group may act as a hydrogen bond donor and acceptor, while the adamantane cage establishes van der Waals contacts within a hydrophobic pocket of the target protein. nih.gov

More advanced techniques, such as free energy perturbation (FEP), can provide more physically rigorous and accurate predictions of binding affinities, although they are more computationally expensive. columbia.edu By combining docking with 3D-QSAR and MD simulations, a comprehensive understanding of the binding affinities and interaction mechanisms can be achieved, providing a solid foundation for rational drug design. nih.gov

Thermodynamic Analysis of Solid-State Forms

The thermodynamic properties of the solid-state forms of adamantane sulfonamide derivatives are crucial for understanding their physical stability, solubility, and bioavailability. Experimental techniques like the transpiration method are used to measure the temperature dependence of vapor pressure, from which key thermodynamic functions of sublimation can be calculated. rsc.orgrsc.orgrsc.org

Studies on a series of adamantane sulfonamide molecular crystals have determined their standard molar enthalpies (ΔcrgHm°), entropies (ΔcrgSm°), and Gibbs free energies (ΔcrgGm°) of sublimation. rsc.orgrsc.org These values provide insight into the energy required to break the crystal lattice and transfer a molecule into the gas phase. The crystal lattice energy is influenced by molecular packing and intermolecular interactions, particularly hydrogen bond networks formed by the sulfonamide groups. rsc.org

Compound/Derivative ClassSublimation Enthalpy (kJ·mol⁻¹)Fusion Enthalpy (kJ·mol⁻¹)Melting Point (°C)
Adamantane Sulfonamide DerivativesVaried based on substitutionVaried based on substitutionTypically >150°C
Hydrogenated pyrido[4,3-b]indoles143.1 to 167.3Not specifiedNot specified

Note: Specific values for this compound itself are part of broader studies on derivatives, where ranges are often reported.

Sublimation Thermodynamics and Vapor Pressure Determination

The transition of a substance directly from a solid to a gas phase, known as sublimation, is a key thermodynamic process. The thermodynamic characteristics of this process, such as enthalpy, entropy, and Gibbs free energy of sublimation, are essential for understanding the stability of the crystal lattice. rsc.org For this compound and related derivatives, these parameters have been determined experimentally, primarily through the transpiration method. rsc.orgrsc.orgnih.govrsc.orgrsc.org

The transpiration method involves passing a stream of inert gas over a sample of the compound at a constant temperature and measuring the mass loss over time. This allows for the calculation of the saturated vapor pressure at that temperature. By measuring the vapor pressure at various temperatures, the standard thermodynamic functions of sublimation can be calculated. rsc.orgnih.govrsc.orgrsc.orgresearchgate.net

The temperature dependence of the vapor pressure for adamantane sulfonamide derivatives is typically described by the Clausius-Clapeyron equation. The experimental data allows for the calculation of the standard sublimation enthalpy (ΔHsub°), standard sublimation entropy (ΔSsub°), and standard sublimation Gibbs free energy (ΔGsub°) at a reference temperature, usually 298.15 K.

Table 1: Thermodynamic Functions of Sublimation for Adamantane Sulfonamide Derivatives

Compound Temperature Range (K) ΔHsub° (kJ·mol-1) ΔSsub° (J·mol-1·K-1) ΔGsub° (kJ·mol-1)
This compound 403.15–443.15 137.5 ± 2.1 240.2 ± 5.0 66.0 ± 2.2
N-phenyl-adamantane-1-sulfonamide 401.15–435.15 150.2 ± 2.3 260.1 ± 5.5 72.7 ± 2.4
N-(4-methylphenyl)-adamantane-1-sulfonamide 405.15–441.15 158.4 ± 2.8 271.3 ± 6.6 77.6 ± 2.9
N-(4-methoxyphenyl)-adamantane-1-sulfonamide 421.15–455.15 162.1 ± 2.9 269.4 ± 6.7 81.8 ± 3.1
N-(4-chlorophenyl)-adamantane-1-sulfonamide 423.15–459.15 161.8 ± 3.2 266.9 ± 7.4 82.3 ± 3.4

Estimation of Crystal Lattice Energy and Fragment Contributions

The crystal lattice energy is a measure of the energy released when ions, atoms, or molecules come together from a gaseous state to form a crystal. It is a direct indicator of the strength of the intermolecular interactions within the crystal. While it cannot be measured directly, the sublimation enthalpy is considered a good experimental approximation of the crystal lattice energy. rsc.org

Table 2: Estimated Fragment Contributions to Lattice Energy

Molecular Fragment Type of Interaction Estimated Energy Contribution
Adamantane Cage Van der Waals Significant, dependent on packing
Sulfonamide Group (-SO2NH-) Hydrogen Bonding, Dipole-Dipole Strong, directional
Phenyl Ring π-π Stacking, Van der Waals Moderate

Correlations Between Thermodynamic Functions and Physicochemical Descriptors

Researchers have established correlations between the experimentally determined thermodynamic functions of sublimation and various physicochemical descriptors for adamantane sulfonamide derivatives. rsc.orgnih.gov These quantitative structure-property relationships (QSPR) are valuable for predicting the properties of new, unsynthesized compounds.

One significant correlation found is between the sublimation Gibbs free energy (ΔGsub°) and the van der Waals molecular volume. rsc.org A regression equation was derived that links these two parameters, demonstrating that as the molecular volume increases, the energy required for sublimation also tends to increase, reflecting stronger intermolecular dispersion forces. rsc.org

Other studies have proposed correlation equations that link the thermodynamic characteristics of sublimation with properties like melting points and the packing density of the crystals. rsc.orgrsc.orgresearchgate.net For instance, a relationship between the sublimation entropy and the crystal density calculated from X-ray diffraction data has been described. researchgate.net These correlations highlight the intricate link between the macroscopic thermodynamic properties of a crystal and the microscopic arrangement of its constituent molecules.

Table 3: Examples of Correlated Properties for Adamantane Sulfonamides

Thermodynamic Function Correlated Physicochemical Descriptor Nature of Correlation
Gibbs Free Energy of Sublimation (ΔGsub°) Van der Waals Molecular Volume Positive linear correlation rsc.org
Enthalpy of Sublimation (ΔHsub°) Melting Point Positive correlation rsc.orgrsc.org

These computational and theoretical investigations provide a fundamental understanding of the solid-state properties of this compound, guiding the design of new materials with tailored characteristics.

Reactivity Mechanisms and Chemical Transformations

Mechanistic Aspects of Nucleophilic Substitution on the Sulfonamide Group

Nucleophilic substitution at the sulfur atom of a sulfonamide is a fundamental reaction, though less facile than analogous substitutions at a carbonyl carbon. The reaction generally proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the nature of the nucleophile, the leaving group, and the substituents on the sulfur atom.

In the case of adamantane-1-sulfonamide, the bulky adamantyl group attached to the nitrogen atom introduces significant steric hindrance around the sulfonyl group. This steric bulk can impede the backside attack required for a classic SN2 mechanism. Consequently, nucleophilic substitution on the sulfonamide group of this compound is generally disfavored under standard conditions.

However, under forcing conditions or with highly reactive nucleophiles, substitution may occur. The mechanism would likely involve an addition-elimination pathway where the nucleophile first adds to the sulfur atom to form a transient pentacoordinate intermediate. This is followed by the elimination of the leaving group. The stability of this intermediate is crucial and is influenced by the electronic properties of the substituents.

Computational studies on various sulfonamides have been employed to understand the preferred sites for electrophilic and nucleophilic attacks. researchgate.net For this compound, the sulfur atom of the sulfonyl group is electrophilic and thus the primary site for nucleophilic attack. The large adamantyl group, however, acts as a steric shield, making this site less accessible to incoming nucleophiles. biorxiv.orgyoutube.com

Influence of Adamantane (B196018) Moiety on Reaction Pathways and Selectivity

The adamantane moiety, a rigid and bulky hydrocarbon cage, significantly influences the reactivity of this compound through both steric and electronic effects.

Steric Effects: The most prominent influence of the adamantyl group is its steric bulk. nih.gov This has several consequences for reaction pathways:

Hindrance of Nucleophilic Attack: As mentioned, the adamantane cage sterically hinders the approach of nucleophiles to the sulfonyl sulfur, slowing down or preventing substitution reactions at this center. biorxiv.orgyoutube.com This steric hindrance can be exploited to enhance the stability of the sulfonamide group towards hydrolysis or other nucleophilic degradation pathways. nih.gov

Directing Effects: In reactions involving other parts of the molecule, the adamantyl group can act as a bulky directing group, influencing the regioselectivity of the reaction. For instance, in electrophilic aromatic substitution on an aromatic ring attached to the sulfonamide, the adamantyl group could favor substitution at positions less sterically encumbered. researchgate.netwikipedia.org

Electronic Effects: The adamantyl group is generally considered to be weakly electron-donating through inductive effects (+I). This can influence reaction pathways in several ways:

Stabilization of Cationic Intermediates: The electron-donating nature of the adamantyl group can stabilize adjacent carbocationic intermediates. This is particularly relevant in reactions that might proceed through an SN1-type mechanism involving the adamantyl cage itself, such as solvolysis of a leaving group attached to the adamantane core. mdpi.com

Modulation of Acidity/Basicity: The +I effect of the adamantyl group can slightly increase the electron density on the nitrogen atom of the sulfonamide, potentially affecting its acidity and its ability to be deprotonated.

The interplay of these steric and electronic effects can lead to unique reactivity and selectivity for this compound compared to less bulky sulfonamides.

Studies on Rearrangement Reactions and their Synthetic Utility

While rearrangement reactions are a common feature in carbocation chemistry, and the adamantyl cation itself is known to undergo rearrangement under strongly acidic conditions, rsc.org documented rearrangement reactions specifically involving the intact this compound molecule are not prevalent in the literature.

The stability of the adamantane cage generally requires harsh conditions to induce skeletal rearrangements. However, under conditions that could generate a carbocation at the 1-position of the adamantane ring, such as treatment with a very strong acid, a 1,2-hydride shift could lead to the formation of the more stable tertiary 2-adamantyl cation. rsc.org If such a rearrangement were to occur in a molecule derived from this compound, it would result in the migration of the sulfonamide group from the bridgehead position to a secondary carbon on the cage.

A hypothetical rearrangement could be envisioned as follows:

Protonation of an appropriate functional group on the adamantane ring (if present) or fragmentation leading to the adamantyl cation.

Rearrangement of the 1-adamantyl cation to the 2-adamantyl cation via a hydride shift.

Trapping of the 2-adamantyl cation by a nucleophile, or rearrangement of the substituent itself.

The synthetic utility of such a rearrangement would be to provide access to 2-substituted adamantane derivatives, which are often more challenging to synthesize directly. However, controlling such reactions to achieve selective rearrangement without competing side reactions would be a significant synthetic challenge.

More commonly, rearrangement reactions have been studied for other types of sulfonamides, such as the aminative rearrangement of O-(arenesulfonyl)hydroxylamines, which provides access to ortho-sulfonyl anilines. nih.gov While not directly involving this compound, these studies highlight the potential for rearrangements within the broader class of sulfonamide compounds.

Reaction Kinetics and Thermodynamic Control in this compound Synthesis

The synthesis of this compound typically involves the reaction of adamantane-1-sulfonyl chloride with ammonia (B1221849) or the reaction of 1-aminoadamantane with a sulfonylating agent. The kinetics and thermodynamics of these reactions are governed by several factors.

Reaction Kinetics:

The rate of sulfonamide formation is dependent on the concentration of the reactants and the reaction temperature. The reaction between a sulfonyl chloride and an amine is generally a second-order process. In the synthesis of this compound from adamantane-1-sulfonyl chloride and ammonia, the rate would be influenced by:

Steric Hindrance: While the sulfonyl chloride is reactive, the steric bulk of the adamantyl group on the electrophile could slightly decrease the reaction rate compared to less hindered sulfonyl chlorides.

Nucleophilicity of the Amine: Ammonia is a potent nucleophile, which favors a reasonably fast reaction rate.

Solvent Effects: The choice of solvent can influence the rate by stabilizing the transition state.

Thermodynamic Control:

In a potential equilibrium situation, the position of the equilibrium will favor the formation of the more stable species. Given the high stability of the sulfonamide linkage, the equilibrium for the synthesis of this compound lies far to the product side.

The synthesis can be under either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction product distribution is determined by the relative rates of formation of the possible products. The product that is formed fastest will predominate.

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the product distribution is determined by the relative stabilities of the products. The most stable product will be the major one.

For the synthesis of this compound, the reaction is typically run under conditions that favor the formation of the desired product, and due to the stability of the sulfonamide bond, the reaction is essentially irreversible under standard synthetic conditions.

Below is a table summarizing the key factors influencing the synthesis of this compound:

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)
Reactant Concentration Higher concentration increases the rate.Does not affect the equilibrium constant, but can shift the position of equilibrium.
Temperature Higher temperature increases the rate.Affects the equilibrium constant (van't Hoff equation). Can favor thermodynamic product at higher temperatures.
Steric Hindrance The bulky adamantyl group can decrease the reaction rate.May slightly destabilize the product, but the inherent stability of the sulfonamide bond dominates.
Solvent Can stabilize the transition state, affecting the rate.Can affect the relative stabilities of reactants and products, thus shifting the equilibrium.

Advanced Chemical Applications and Material Science Perspectives

Adamantane-1-sulfonamide as a Versatile Synthetic Building Block

The rigid, polycyclic structure of the adamantane (B196018) cage, combined with the reactive nature of the sulfonamide group, renders this compound a valuable and versatile building block in synthetic chemistry. Its unique three-dimensional and lipophilic character is leveraged to create complex molecules with specific spatial arrangements and properties. nih.govpensoft.net

This compound serves as a foundational scaffold for the development of a variety of multifunctional compounds, particularly in the realm of medicinal chemistry. Researchers have utilized its structure to synthesize novel therapeutic agents. For instance, adamantanyl sulfonamide-based compounds have been developed as γ-secretase inhibitors, which are investigated for their potential in managing Alzheimer's disease. nih.gov In these designs, the adamantane moiety provides a bulky, rigid framework that can be appropriately substituted to interact with biological targets. nih.gov

The adamantane core is not only a pharmacophore but also a key component in catalyst design, where its steric bulk is a significant advantage. uq.edu.au While adamantane itself is used in ligands for organometallic catalysis, the sulfonamide derivative offers a convenient point for modification. Sulfonated organic materials are recognized for their catalytic applications, often acting as solid acid catalysts. beilstein-journals.org The incorporation of the this compound unit into larger molecular systems could lead to catalysts with unique steric and electronic properties, suitable for applications ranging from aryl palladium couplings to C-H activation. uq.edu.au

Compound ClassSynthetic ApplicationKey Feature from this compoundReference
Bioactive MoleculesDevelopment of γ-secretase inhibitors for Alzheimer's disease research.Provides a rigid, lipophilic scaffold for receptor binding. nih.gov
Anti-inflammatory AgentsSynthesis of compounds that suppress macrophage activation.Core structure for molecules targeting inflammatory pathways like TLR4/NF-κB. nih.gov
Potential CatalystsPrecursor for ligands in organometallic and organocatalysis.Offers significant steric bulk and a functional handle (sulfonamide) for further reactions. uq.edu.au

The adamantane cage is the smallest unit of a diamondoid structure, possessing exceptional stability and rigidity. aps.org This makes this compound an ideal starting point for designing novel molecular scaffolds. The four bridgehead positions on the adamantane core allow for the creation of poly-functional derivatives with precise three-dimensional orientations. nih.gov This "bottom-up" approach enables the construction of complex nano-elements with sub-nanometric precision. aps.org

The sulfonamide group can be readily modified, allowing chemists to attach various other functional groups, leading to diverse molecular architectures. Crystal structure analyses of adamantane sulfonamide derivatives have revealed how molecular packing and hydrogen bond networks are influenced by the adamantane fragment. rsc.org This understanding is crucial for crystal engineering and the rational design of new solid-state materials. By using this compound as a scaffold, researchers can explore new chemical spaces, developing libraries of compounds for screening in drug discovery and materials science. nih.gov

Integration into Materials Science and Nanotechnology

The distinct physical and chemical properties of the adamantane moiety, such as its high thermal stability, chemical resistance, and defined structure, make this compound an attractive component for advanced materials.

In polymer science, adamantane derivatives are incorporated into polymer backbones or side chains to enhance material properties. Adamantane-containing polymers often exhibit improved thermal stability, mechanical strength, and solubility in organic solvents. pensoft.net The bulky nature of the adamantane group can increase the glass transition temperature (Tg) of polymers.

A notable application involves the synthesis of thermoresponsive polymers. For example, poly(2-oxazoline) copolymers bearing adamantane side chains have been synthesized. mdpi.com These polymers can form inclusion complexes with host molecules like cyclodextrins. This supramolecular interaction allows for precise tuning of the polymer's lower critical solution temperature (LCST) over a broad range, a key property for creating "smart" materials that respond to temperature changes. mdpi.com The adamantane group's ability to participate in such host-guest chemistry is a powerful tool for engineering polymers with controllable and reversible properties. pensoft.netmdpi.com

Adamantane-based monomers are critical components in the formulation of photoresists used in advanced photolithography, particularly for 193 nm processes. The inclusion of the adamantane structure in a resin monomer imparts excellent etch resistance, a crucial property for transferring the patterned image to the underlying substrate. google.com The bulky, carbon-rich structure of adamantane helps the polymer resist the plasma etching processes used in semiconductor manufacturing.

Furthermore, adamantane-containing photoresists can be designed to have high transparency at deep ultraviolet (DUV) wavelengths, such as 193 nm. google.com The sulfonamide group in this compound could be functionalized to create photoacid generators (PAGs) or to modify the dissolution properties of the polymer in developer solutions. Patents describe resin monomers containing the adamantane structure that improve the resolution of photoetching patterns and inhibit defects. google.com

PropertyBenefit in Photoresist PerformanceReference
High Etch ResistanceEnsures pattern fidelity during substrate etching processes. google.com
High Transparency at 193 nmAllows light to penetrate the resist layer uniformly for high-resolution imaging. google.com
Improved ResolutionEnables the fabrication of smaller and more densely packed circuit features. google.com
Swelling ResistancePrevents pattern distortion and collapse during the development step. google.com

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and host-guest interactions, to assemble molecules into ordered, functional architectures. This compound is well-suited for this field. The adamantane group is a classic guest moiety in host-guest chemistry, forming stable complexes with macrocyclic hosts like cyclodextrins. pensoft.netmdpi.com This interaction has been used to create self-assembling drug delivery systems and responsive polymer gels. pensoft.net

The sulfonamide group is a strong hydrogen bond donor and acceptor. Studies on the crystal structures of adamantane sulfonamide derivatives show they form predictable hydrogen bond networks, which can be used to guide the self-assembly of molecules into specific crystalline architectures. rsc.org This principle is also observed in other sulfonamide-containing molecules, which form cyclic dimers and other supramolecular structures through intermolecular hydrogen bonds. nih.govmdpi.com By combining the host-guest capabilities of the adamantane core with the hydrogen-bonding potential of the sulfonamide group, it is possible to engineer complex supramolecular materials, such as porous organic frameworks or molecular sponges, with properties tailored for molecular recognition and separation. digitellinc.com

Exploration in Chemical Biology as Molecular Probes and Scaffolds

The this compound framework represents a unique convergence of properties, merging the rigid, three-dimensional structure of the adamantane cage with the versatile hydrogen-bonding capabilities of the sulfonamide group. This combination has made it a subject of significant interest in chemical biology, where it is explored as a molecular scaffold for designing probes and modulators of biological systems. Its inherent characteristics—conformational rigidity, high lipophilicity, and chemical stability—provide a robust foundation for systematic structural modifications aimed at probing and influencing biological interactions at a molecular level.

Scaffold Design for Modulating Protein-Ligand Interactions (excluding clinical outcomes)

The sulfonamide portion of the scaffold is a critical pharmacophore known to participate in key binding interactions. nih.gov It can act as a hydrogen bond donor and acceptor, forming specific contacts with protein residues. Research into sulfonamide-protein interactions has revealed highly conserved binding motifs, including CH···O=S interactions with aromatic residues like tyrosine and phenylalanine. nih.gov The combination of the adamantane cage and the sulfonamide functional group merges structural stability with functional flexibility. worldscientific.com This allows the adamantane group to act as a "lipophilic bullet" that anchors the molecule in hydrophobic pockets of a protein, while the sulfonamide group forms specific hydrogen bonds and other polar interactions in adjacent regions. worldscientific.comresearchgate.net

By modifying the substitution pattern on either the adamantane cage or the sulfonamide nitrogen, researchers can systematically explore the chemical space around a protein's active site. The use of sulfonamide analogues, such as sulfonimidamides, can introduce new exit vectors from the binding pocket, enabling the remodeling of subpockets within the protein target. nih.gov This strategic design allows for the fine-tuning of binding affinity and selectivity, making the this compound scaffold a powerful tool for developing molecular probes to investigate protein function.

Investigations of Biological Activity in In Vitro Models (e.g., enzyme inhibition assays, without linking to human disease treatment)

Derivatives built upon the this compound scaffold have been evaluated in various in vitro models to assess their biological activity, particularly as enzyme inhibitors. These assays provide quantitative data on the potency of these compounds against specific protein targets.

One area of investigation has been the inhibition of urease. In a study involving newly synthesized sulfonamide derivatives, their ability to inhibit the urease enzyme was measured. The results, quantified by the half-maximal inhibitory concentration (IC₅₀), demonstrated that subtle structural modifications led to differences in inhibitory activity. For instance, derivative YM-2 showed slightly greater potency compared to YM-1 and YM-3 in this specific assay. nih.gov All tested sulfonamide derivatives exhibited concentration-dependent inhibition of the enzyme. nih.gov

Table 1: In Vitro Urease Inhibition by Sulfonamide Derivatives This table is interactive. You can sort and filter the data.

Compound IC₅₀ (μM) % Inhibition (at 100 μM)
YM-1 1.98 ± 0.02 52.61%
YM-2 1.90 ± 0.02 57.93%
YM-3 2.02 ± 0.01 49.17%
Thiourea (Control) 0.92 ± 0.03 Not Reported

Data sourced from a study on newly synthesized sulfonamide derivatives exploring enzyme inhibitory activities. nih.gov

Other research has explored the potential for adamantane sulfonamides to act as inhibitors of digestive enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. researchgate.net The rationale combines the structural stability of adamantane with the functional flexibility of sulfonamides to create compounds with the potential for highly effective inhibitory properties. worldscientific.com The inherent properties of the adamantane-sulfonamide structure, which allow for better penetration into cells and targeted delivery, are considered advantageous in these in vitro investigations. worldscientific.com

Studies on Membrane Permeability and Lipophilicity through Scaffold Modification

The adamantane cage is a key determinant of the physicochemical properties of this compound derivatives, particularly their lipophilicity and ability to interact with and permeate biological membranes. Adamantane's unique structure makes it highly lipophilic, a property that facilitates its incorporation into the lipid bilayers that form cell membranes. nih.gov This interaction is a critical initial step for the transfer of a molecule across a cell membrane. nih.gov

The high lipophilicity of the adamantane moiety is often described as a "lipophilic bullet," which can enhance penetration into cells. worldscientific.comresearchgate.net Researchers have leveraged this property by introducing the adamantane group into various molecular structures to improve their pharmacokinetic profiles. nih.gov Studies using liposomes as models for cell membranes have investigated the partitioning and localization of adamantane-containing compounds within lipid bilayers. nih.gov

Modifications to the this compound scaffold can be used to systematically alter these properties. For example, in studies of proline-adamantane hybrid cyclic depsipeptides, the adamantyl groups were incorporated to provide the desired membrane permeability and conformational constraints necessary for efficient transport across lipid membranes. nih.gov One study demonstrated that while a core peptide structure exhibited negligible transport of sodium ions across a membrane, a modified version of the peptide endowed with two additional adamantane groups on its periphery was able to transport the ions. nih.gov This highlights how scaffold modification, specifically by increasing the number of lipophilic adamantane units, can directly influence membrane interaction and transport capabilities.

Future Directions and Emerging Research Frontiers

Innovations in Sustainable and Scalable Synthetic Methodologies

The future synthesis of adamantane-1-sulfonamide and its derivatives is increasingly geared towards environmentally responsible and economically viable processes. Research is moving away from traditional methods that may involve harsh reagents or complex purification steps, towards greener alternatives. A key focus is the development of synthetic routes in aqueous media, which minimizes the reliance on volatile organic solvents. rsc.org One such approach involves the synthesis of sulfonamides under dynamic pH control in water, using equimolar amounts of reactants and omitting organic bases, which simplifies product isolation to mere filtration. rsc.org

Synthetic Innovation Key Features Potential Impact on this compound Synthesis Relevant Findings
Aqueous Media Synthesis Utilizes water as the primary solvent; omits organic bases.Reduces volatile organic compound (VOC) emissions; simplifies product isolation and purification.A facile, environmentally benign synthesis of sulfonamides in water has been described, with excellent yields and purity achieved without extensive purification. rsc.org
Nanocatalysis Employs recyclable magnetic nanocatalysts (e.g., CuFe2O4@SiO2).Enhances reaction efficiency; allows for easy catalyst recovery and reuse, minimizing waste.Magnetic nanocatalysts have been successfully used for the synthesis of sulfonamide derivatives, demonstrating good structural stability and recyclability. biolmolchem.com
Mechanochemistry Utilizes mechanical force (e.g., ball milling) to drive reactions.Reduces or eliminates the need for solvents; can lead to the formation of novel structures.High-temperature ball milling has been shown to be a sustainable method for the synthesis of diamondoid ethers, a related class of adamantane (B196018) structures. acs.org
Process Optimization Focuses on single-step reactions and avoidance of toxic reagents.Increases overall yield and efficiency; improves process safety by replacing hazardous materials like triphosgene (B27547) or phosphorus oxychloride.A single-step method for an adamantane isocyanide derivative yielded a 27% higher output compared to older, two-step methods that use highly toxic compounds. mdpi.com

Synergistic Integration of Experimental and Advanced Computational Techniques

The convergence of experimental analysis and computational modeling is poised to accelerate the understanding and application of this compound. This synergy allows researchers to predict molecular behavior and properties before undertaking extensive laboratory work, thereby saving time and resources. Experimental techniques such as X-ray diffraction provide precise data on the crystal structures, molecular packing, and hydrogen bond networks of adamantane sulfonamide derivatives. rsc.org This empirical data is invaluable for validating and refining computational models.

Advanced computational methods, including molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT), offer deep insights into the molecule's behavior. nih.govresearchgate.net Molecular docking can predict the binding affinities and interactions of this compound derivatives with biological targets like enzymes, which is a crucial step in structure-based drug design. nih.govrsc.orguomustansiriyah.edu.iq DFT calculations can elucidate electronic properties, such as HOMO-LUMO energy gaps, which are important for understanding reactivity and potential applications in materials science. researchgate.net The combination of these techniques allows for a comprehensive analysis, from predicting sublimation thermodynamics and solubility to scrutinizing potential biological activity, creating a powerful toolkit for future research. rsc.orgresearchgate.netnih.gov

Methodology Experimental Technique Computational Tool Synergistic Outcome
Structural Analysis X-ray DiffractionMolecular Packing AnalysisProvides precise 3D atomic coordinates and reveals intermolecular interactions (e.g., hydrogen bonds), which are used to validate computational predictions of crystal lattice energy. rsc.org
Thermodynamic Profiling Differential Scanning Calorimetry (DSC); Transpiration MethodPhysicochemical Descriptors & Correlation EquationsExperimental data on melting points and sublimation enthalpies are correlated with computed molecular properties (e.g., van der Waals volume) to build predictive models. rsc.orgnih.gov
Binding & Interaction Studies In vitro enzyme inhibition assaysMolecular Docking; Molecular Dynamics (MD)Docking predicts binding modes and affinities with target proteins, which are then validated by experimental inhibition data. MD simulations assess the stability of the predicted complex over time. rsc.orguomustansiriyah.edu.iq
Property Prediction Isothermal Saturation for SolubilityADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) PredictionExperimentally determined solubility in various solvents is used to refine computational models that predict the drug-likeness and pharmacokinetic profile of new derivatives. nih.govnih.gov

Rational Design Principles for Next-Generation this compound Derivatives

The rational design of new chemical entities based on the this compound scaffold is guided by established structure-activity relationships (SAR). The adamantane cage serves as a rigid, lipophilic anchor that can enhance the metabolic stability and bioavailability of a molecule. nih.govmdpi.com Design principles for next-generation derivatives focus on systematic modifications to this core and its appended functional groups to tune biological activity and physical properties.

Key strategies include:

Modification of the Sulfonamide Group: Altering the substituents on the sulfonamide nitrogen can significantly impact potency and selectivity. SAR studies on related compounds have shown that even minor changes, such as substituting N-alkyl groups, can lead to substantial differences in biological effects. rsc.org

Functionalization of the Adamantane Cage: The adamantane structure has four bridgehead positions that can be functionalized, offering opportunities to create poly-functional derivatives. nih.gov Introducing additional substituents onto the cage can modulate lipophilicity, introduce new interaction points for biological targets, or serve as attachment points for other molecules.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties. For instance, research has shown that the sulfonamide group in some adamantane compounds can be replaced with a carboxamide with retention of activity, opening up new chemical space for exploration. researchgate.net

This structure-guided approach, informed by computational modeling and SAR data, allows for the targeted design of derivatives with potentially enhanced efficacy or novel functions. nih.govnih.gov

Design Principle Strategy Rationale Example from Related Compounds
Structure-Activity Relationship (SAR) Guided Modification Systematically alter substituents on the sulfonamide nitrogen (e.g., H, ethyl, propyl).To probe the binding pocket of a biological target and optimize interactions for improved potency.In a series of α-sulfonamido-N-adamantanecarboxamide derivatives, N-propyl substitution showed reasonable inhibitory effect on an enzyme, while N-ethyl and N-isopropyl groups reduced it. rsc.org
Scaffold Functionalization Introduce additional functional groups at other bridgehead positions of the adamantane cage.To increase molecular complexity, create multivalent ligands, or modulate physicochemical properties like solubility and lipophilicity.The four bridgehead positions of adamantane allow for the design of poly-functional derivatives, creating scaffolds for various biomedical applications. nih.gov
Pharmacophore-Based Design Identify essential structural features (pharmacophore) required for activity, such as hydrogen bond donors/acceptors and lipophilic regions.To design novel molecules that retain key biological interactions while having different core structures, potentially improving properties like selectivity or oral bioavailability.Studies on adamantanyl sulfonamide-based inhibitors suggest that a size threshold and hydrogen bond formation are necessary for inhibitory activity, guiding future pharmacophore design. nih.gov
Bioisosteric Replacement Replace the sulfonamide moiety with a group that has similar physical or chemical properties, such as a carboxamide.To improve pharmacokinetic properties, reduce potential liabilities associated with the sulfonamide group, or explore new intellectual property.In one study, an isobutyramide (B147143) analog of a methylsulfonamide adamantane compound indicated that the sulfonamide could be replaced with a carboxamide while accommodating large lipophilic groups. researchgate.net

Interdisciplinary Applications in Advanced Functional Materials and Chemical Biology Tools

The robust and well-defined three-dimensional structure of the adamantane cage makes this compound an attractive building block for applications beyond traditional medicinal chemistry. wikipedia.org Its unique properties are being explored in the fields of materials science and chemical biology.

In advanced functional materials , the rigidity of the adamantane unit can be harnessed to create polymers with enhanced thermal stability and mechanical properties. Adamantane-containing polyimides, for example, are being investigated for applications requiring high heat resistance. researchgate.net The predictable geometry of adamantane derivatives also makes them ideal candidates for building blocks in the self-assembly of molecular crystals and other ordered nanostructures. wikipedia.org

In chemical biology , this compound can serve as a versatile scaffold. The lipophilic adamantane group acts as a "molecular anchor," capable of embedding within the lipid bilayers of cell membranes, making it useful for studying cell surface recognition. nih.gov By attaching peptides or other bioactive molecules to the scaffold, multifunctional probes can be created for studying biological systems. nih.gov The strong host-guest interaction between adamantane and cyclodextrins provides another avenue for developing sophisticated drug delivery systems, where the adamantane moiety serves to anchor a drug-carrier complex. nih.gov These interdisciplinary applications highlight the potential of this compound to serve as a fundamental component in the development of next-generation technologies.

Q & A

Q. What are the standard synthetic routes for adamantane-1-sulfonamide derivatives, and how can purity be ensured?

The synthesis typically involves reacting 1-adamantanesulfinyl chloride with amines (e.g., aniline) in anhydrous diethyl ether. For example, N-phenyladamantane-1-sulfinamide is synthesized via nucleophilic substitution, yielding 97% after silica gel chromatography (ethyl acetate/dichloromethane, 1:9). Purity is verified using FTIR (e.g., S=O stretch at 1063 cm⁻¹), NMR (¹H: 1.74–2.18 ppm for adamantane protons; ¹³C: 58.2 ppm for sulfinamide carbon), and mass spectrometry (EIMS m/z 275 [M⁺]) .

Q. How can spectroscopic techniques characterize this compound derivatives?

Key methods include:

  • ¹H/¹³C NMR : Assign adamantane protons (1.74–2.18 ppm) and sulfonamide-related carbons (e.g., 58.2 ppm in CDCl₃).
  • FTIR : Identify sulfonamide S=O (1063–1285 cm⁻¹) and N–H (3179 cm⁻¹) stretches.
  • X-ray crystallography : Resolve crystal packing (e.g., intermolecular N–H⋯O hydrogen bonds with 1.409 Å N–C bond length, indicating resonance delocalization) .

Q. What are the critical variables to control during sulfonamide synthesis?

  • Stoichiometry : Use a 2:1 molar ratio of amine to sulfinyl chloride for optimal yield.
  • Solvent : Anhydrous conditions (e.g., diethyl ether) prevent hydrolysis.
  • Temperature : Room temperature for crystallization avoids decomposition .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental structural data be resolved?

Discrepancies (e.g., bond-length variations in X-ray vs. DFT models) require multi-technique validation:

  • Compare experimental NMR/IR data with simulated spectra.
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions.
  • Use statistical tools (e.g., R-factor in crystallography) to assess data reliability .

Q. What strategies optimize this compound yields in stereoselective syntheses?

  • Chiral auxiliaries : Introduce enantiopure amines to control sulfinamide configuration.
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.
  • Chromatography : Optimize solvent polarity gradients for diastereomer separation .

Q. How do hydrogen-bonding networks in crystal structures influence physicochemical properties?

In N-phenyladamantane-1-sulfinamide, alternating (R)/(S) configurations form chains via N–H⋯O (2.18 Å) and C–H⋯O (2.32 Å) bonds. These networks increase thermal stability (mp 427–428 K) and reduce solubility in nonpolar solvents, impacting formulation strategies .

Q. What methodologies validate sulfonamide bioactivity mechanisms in antimicrobial studies?

  • Structure-activity relationships (SAR) : Modify adamantane substituents and correlate with MIC values.
  • Enzymatic assays : Test inhibition of dihydropteroate synthase (DHPS) using radiolabeled intermediates (e.g., ¹⁴C-tagged sulfonamides).
  • Computational docking : Model interactions with DHPS active sites to guide synthetic modifications .

Data Contradiction and Analysis

Q. How should researchers address conflicting spectroscopic and crystallographic data?

  • Cross-validation : Reconcile NMR chemical shifts with X-derived bond angles (e.g., 1.409 Å N–C vs. 1.47–1.53 Å in alkyl analogs).
  • Error analysis : Calculate standard deviations for crystallographic parameters (e.g., Uiso for H-atoms refined via riding model).
  • Supplementary experiments : Conduct variable-temperature NMR to probe dynamic effects .

Q. What statistical methods are recommended for interpreting biological assay variability?

  • ANOVA/t-tests : Compare mean inhibition zones across sulfonamide derivatives.
  • Dose-response curves : Fit IC₅₀ values using nonlinear regression.
  • Error bars : Report ±SD for triplicate trials to assess significance .

Experimental Design and Reporting

How to formulate a hypothesis-driven research question for sulfonamide studies?

Apply the FINERMAPS criteria:

  • Feasible : "Does N-aryl substitution enhance this compound’s thermal stability?"
  • Novel : "How do adamantane’s cage effects modulate sulfonamide resonance?"
  • Ethical : Exclude in vivo assays until in vitro toxicity is established .

Q. What are the best practices for documenting synthetic procedures?

  • Materials : Specify reagent grades (e.g., ACS for sulfonic acid resins).
  • Appendices : Include raw NMR/FTIR spectra and chromatograms.
  • Reproducibility : Detail glovebox conditions for air-sensitive steps .

Tables

Table 1. Key Spectroscopic Data for N-Phenyladamantane-1-sulfinamide

TechniqueObservationSignificance
¹H NMR (CDCl₃)1.74–2.18 ppm (adamantane H)Confirms adamantane scaffold integrity
¹³C NMR58.2 ppm (sulfinamide C)Indicates electronic delocalization
X-rayN–H⋯O = 2.18 Å, C–H⋯O = 2.32 ÅStabilizes crystal packing

Table 2. Common Contradictions and Resolutions in Sulfonamide Research

Contradiction TypeResolution Strategy
NMR vs. computational bond lengthsMulti-software DFT optimization (e.g., Gaussian, ORCA)
Bioactivity variabilityNormalize data to positive controls (e.g., sulfadiazine)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.